Butyl 1-allylcyclopropanesulfonate
Overview
Description
Butyl 1-allylcyclopropanesulfonate is an organic compound with the molecular formula C10H18O3S It is a sulfonate ester derived from cyclopropane, featuring an allyl group and a butyl group attached to the sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-allylcyclopropanesulfonate typically involves the reaction of cyclopropanesulfonyl chloride with butanol and allyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+Butanol+Allyl alcohol→Butyl 1-allylcyclopropanesulfonate+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-allylcyclopropanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used in the presence of catalysts or under UV light.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
Addition Reactions: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
Butyl 1-allylcyclopropanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Butyl 1-allylcyclopropanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Butyl cyclopropanesulfonate: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
Allyl cyclopropanesulfonate: Lacks the butyl group, which affects its solubility and reactivity.
Butyl 1-propylcyclopropanesulfonate: Has a propyl group instead of an allyl group, leading to different chemical properties and reactivity.
Uniqueness
Butyl 1-allylcyclopropanesulfonate is unique due to the presence of both the butyl and allyl groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Butyl 1-allylcyclopropanesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with an allyl group and a butyl sulfonate moiety. This unique structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
Pharmacological Activities
Recent studies have indicated several pharmacological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting key pro-inflammatory mediators. For instance, it has been reported to suppress the production of nitric oxide (NO) in activated macrophages, which is crucial in inflammatory responses .
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, including HeLa cells. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune responses and inflammation .
- Modulation of Cytokine Production : By affecting cytokine signaling pathways, this compound can alter the immune response, potentially leading to reduced inflammation and improved outcomes in inflammatory diseases .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models, this compound was administered to evaluate its effects on adjuvant-induced arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in affected tissues, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further investigation into its mechanism of action against these bacteria.
Data Summary
Properties
IUPAC Name |
butyl 1-prop-2-enylcyclopropane-1-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3S/c1-3-5-9-13-14(11,12)10(6-4-2)7-8-10/h4H,2-3,5-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUGUIDBWVETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1(CC1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731832 | |
Record name | Butyl 1-(prop-2-en-1-yl)cyclopropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-56-8 | |
Record name | Butyl 1-(2-propen-1-yl)cyclopropanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923032-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 1-(prop-2-en-1-yl)cyclopropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.